
Benzyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound this compound is characterized by the presence of a benzyl group, a hydroxyethyl group, and a pyrrolidine ring, making it a valuable scaffold for the development of bioactive molecules.
Méthodes De Préparation
The synthesis of Benzyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with 2-bromoethanol to introduce the hydroxyethyl group, yielding the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Catalysts and automated processes may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Benzyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide. Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the carbonyl group back to a hydroxyethyl group .
Substitution reactions involving the benzyl group can be carried out using nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Benzyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. In biology, it is used as a ligand in the study of enzyme-substrate interactions and receptor binding studies .
In medicine, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. Its ability to modulate biological pathways makes it a promising candidate for drug development. In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds .
Mécanisme D'action
The mechanism of action of Benzyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
The hydroxyethyl group in the compound can form hydrogen bonds with amino acid residues in the active site of enzymes, enhancing binding affinity and specificity. The benzyl group can participate in hydrophobic interactions, further stabilizing the enzyme-inhibitor complex. These interactions collectively contribute to the compound’s biological activity and therapeutic potential .
Comparaison Avec Des Composés Similaires
Benzyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate and Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate . These compounds share the pyrrolidine scaffold but differ in the substituents attached to the ring.
The uniqueness of this compound lies in the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and ability to form hydrogen bonds, making it a versatile scaffold for drug design and development .
Conclusion
This compound is a valuable compound with diverse applications in scientific research, chemistry, biology, medicine, and industry. Its unique chemical structure and versatile reactivity make it a promising candidate for the development of new bioactive molecules and therapeutic agents.
Propriétés
Formule moléculaire |
C14H19NO3 |
|---|---|
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
benzyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H19NO3/c16-10-8-13-7-4-9-15(13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2 |
Clé InChI |
XWPPMGVKGWYFAA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


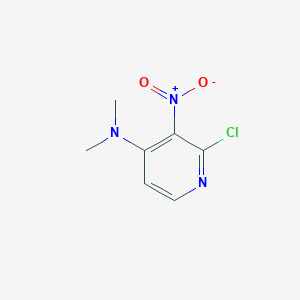
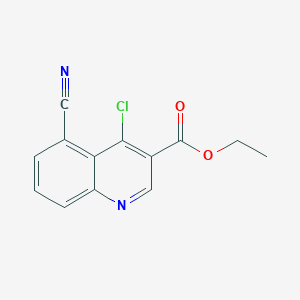


![3-Acetamido-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13505033.png)

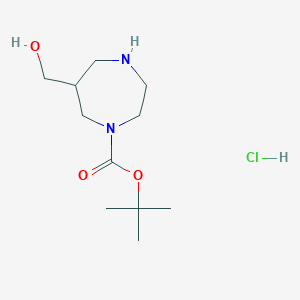
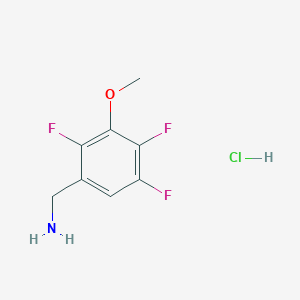

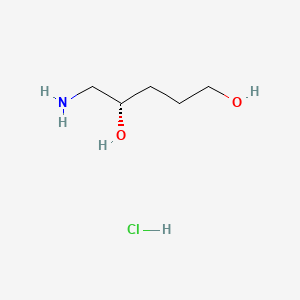
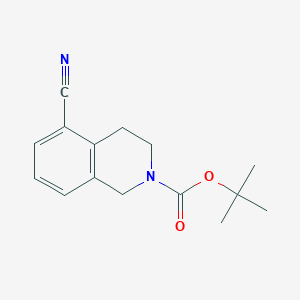
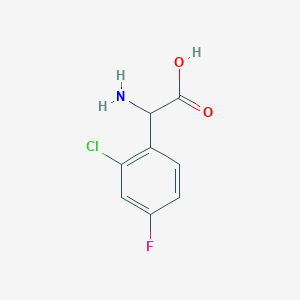
![N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide](/img/structure/B13505078.png)

